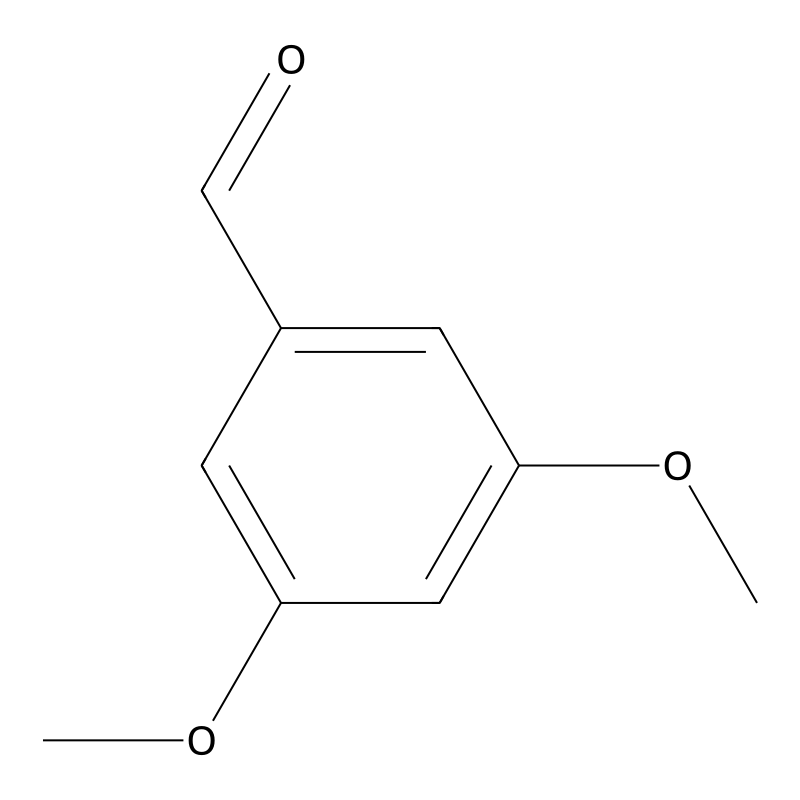

3,5-Dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) is a highly versatile, meta-substituted aromatic aldehyde utilized extensively as a building block in the synthesis of high-value pharmaceuticals, agrochemicals, and specialized polymers [1]. Unlike its ortho- or para-substituted isomers, the 3,5-dimethoxy substitution pattern imparts unique electronic properties to the aromatic ring, directing subsequent electrophilic substitutions and influencing the electrophilicity of the aldehyde carbon [2]. As a solid at room temperature with distinct solubility profiles, it is a critical precursor for the commercial production of stilbenes (such as pterostilbene), bioactive chalcones, and spiro-fused heterocyclic scaffolds. Procurement decisions typically hinge on its specific reactivity in condensation reactions, its biocatalytic compatibility, and its ability to bypass complex protection-deprotection sequences required by alternative phenolic precursors.

Research Fit

References

Substituting 3,5-dimethoxybenzaldehyde with close analogs like 3,4-dimethoxybenzaldehyde (veratraldehyde) or mono-methoxy baselines fundamentally alters downstream product architecture and reaction kinetics [2]. The meta-positioning of the methoxy groups prevents direct resonance stabilization of the aldehyde moiety by the oxygen lone pairs, rendering the carbonyl carbon more electrophilic than in ortho- or para-methoxy isomers. This electronic difference strictly dictates the regioselectivity of subsequent ring substitutions and the stereochemical outcomes of Knoevenagel and Aldol condensations. Furthermore, attempting to use hydroxylated analogs (e.g., p-hydroxybenzaldehyde or syringaldehyde) as cost-saving substitutes introduces the need for extensive hydroxyl protection and deprotection steps, which severely degrades overall atom economy, increases solvent waste, and drastically lowers final product yields in multi-step industrial syntheses [1].

Substitution Risk

References

Superior Yield in Pterostilbene Manufacturing via Direct Synthesis

In the synthesis of the neuroprotective stilbene pterostilbene, the choice of starting aldehyde dictates the entire synthetic route's efficiency. Utilizing 3,5-dimethoxybenzaldehyde as the direct starting material in a Wittig reaction pathway achieves a total isolated yield of 81% [1]. In contrast, alternative routes utilizing p-hydroxybenzaldehyde require initial hydroxyl protection (e.g., with an isobutyl group), subsequent coupling, and deprotection, which drastically reduces the overall yield to approximately 32%[1].

| Evidence Dimension | Total synthesis yield of pterostilbene |

| Target Compound Data | 81% total yield (direct Wittig route) |

| Comparator Or Baseline | p-Hydroxybenzaldehyde (32% total yield via protection/deprotection route) |

| Quantified Difference | 2.5-fold higher overall yield |

| Conditions | Wittig reaction pathway for trans-stilbene construction |

Eliminating protection-deprotection steps directly reduces reagent costs and dramatically improves the commercial viability of large-scale pterostilbene manufacturing.

Enhanced Biocatalytic Processability with Aryl-Alcohol Dehydrogenases

For green chemistry applications requiring the enzymatic reduction of aldehydes to their corresponding aryl alcohols, 3,5-dimethoxybenzaldehyde demonstrates superior processability. When reduced by the aryl-alcohol dehydrogenase (Pc Aad1p) from the white-rot fungus Phanerochaete chrysosporium, 3,5-dimethoxybenzaldehyde exhibited a 110% relative reduction activity compared to the standard baseline, 3,4-dimethoxybenzaldehyde (veratraldehyde, set at 100%) [1]. Conversely, shifting the methoxy group to the ortho position (carbon 2) reduced enzymatic activity by 50%[1].

| Evidence Dimension | Relative enzymatic reduction activity |

| Target Compound Data | 110% relative activity |

| Comparator Or Baseline | 3,4-Dimethoxybenzaldehyde (100% relative activity) |

| Quantified Difference | 10% increase in biocatalytic turnover rate |

| Conditions | Reduction by recombinant Pc Aad1p at pH 6.1 with NADPH (0.2 mM) at 30°C |

Higher enzymatic turnover rates enable shorter fermentation or reaction times in biocatalytic processes, improving throughput in green chemical manufacturing.

Near-Quantitative Stereoselectivity in Knoevenagel Condensations

The synthesis of complex spiro-fused dihydrouracils relies heavily on the initial Knoevenagel condensation of an aromatic aldehyde with methyl 2-cyanoacetate. 3,5-Dimethoxybenzaldehyde demonstrates exceptional reactivity in this context, yielding the pure E-alkene adduct in 99% isolated yield over 40 minutes[1]. This performance is highly specific to optimally activated aromatic systems; under identical conditions, aliphatic and alpha,beta-unsaturated aldehydes completely failed to yield the desired condensation products [1].

| Evidence Dimension | Condensation yield and stereopurity |

| Target Compound Data | 99% yield, exclusively E-alkene |

| Comparator Or Baseline | Aliphatic/alpha,beta-unsaturated aldehydes (0% yield / failed reaction) |

| Quantified Difference | Near-quantitative conversion vs. complete reaction failure |

| Conditions | Reaction with methyl 2-cyanoacetate, catalytic piperidine/AcOH, room temperature |

Near-quantitative, stereopure intermediate formation eliminates the need for costly chromatographic separations in the synthesis of advanced pharmaceutical scaffolds.

Distinct Crystallization and Polymorphic Behavior

The physical handling and purification of 3,5-dimethoxybenzaldehyde require specific process controls due to its unique crystallization profile. Unlike the 2,3-isomer, which forms stable crystals with a 1.2 Å methoxy group deviation from the aromatic plane, 3,5-dimethoxybenzaldehyde exhibits a pronounced tendency to 'oil out' of solution during standard crystallization [1]. Furthermore, upon rapid cooling, it forms a metastable two-component twin polymorph, a behavior shared with the 3,4-isomer but distinct from other dimethoxy baselines[1].

| Evidence Dimension | Crystallization stability and polymorphism |

| Target Compound Data | Oils out of solution; forms metastable twin polymorph upon rapid cooling |

| Comparator Or Baseline | 2,3-Dimethoxybenzaldehyde (forms stable, single-component planar crystals) |

| Quantified Difference | Metastable twin formation vs. stable single-crystal formation |

| Conditions | Solution crystallization and rapid cooling protocols |

Awareness of its tendency to oil out and form metastable polymorphs is critical for designing robust, reproducible industrial purification and scale-up workflows.

Commercial Synthesis of Pterostilbene and Resveratrol Analogs

Due to its exact structural match for the A-ring of pterostilbene, 3,5-dimethoxybenzaldehyde is the optimal precursor for Wittig and Wittig-Horner reactions targeting this high-value nutraceutical [1]. Its use bypasses the severe yield penalties and atom-economy losses associated with protecting and deprotecting phenolic alternatives like p-hydroxybenzaldehyde, enabling scalable, high-yield manufacturing.

Biocatalytic Production of Specialized Aryl Alcohols

In green chemistry workflows utilizing fungal aryl-alcohol dehydrogenases, 3,5-dimethoxybenzaldehyde serves as a highly efficient substrate [2]. Its elevated reduction rate compared to veratraldehyde makes it an ideal starting material for the scaled, sustainable production of 3,5-dimethoxybenzyl alcohol, a key intermediate for fine fragrances and specialized resins.

Construction of Spiro-Fused Pharmaceutical Libraries

The compound's ability to undergo near-quantitative, strictly E-selective Knoevenagel condensations makes it a preferred building block for synthesizing 2-arylethyl amine scaffolds [3]. It is specifically selected for generating libraries of spiro-fused dihydrouracils and pyrrolidines, where high stereopurity of the initial adduct is mandatory to prevent downstream diastereomeric mixtures.

Application Fit

References

- [1] Ren et al., 'Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties', Front. Pharmacol., 2023.

- [2] Longeares et al., 'Cloning, expression and characterization of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium strain BKM-F-1767', BMC Mol Biol., 2008.

- [3] Gomez-SanJuan et al., 'Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold', Molecules, 2010.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types